Product packaging for Cyclohexylhydrazine(Cat. No.:CAS No. 6498-34-6)

Cyclohexylhydrazine

Cat. No.: B1595531
CAS No.: 6498-34-6
M. Wt: 114.19 g/mol
InChI Key: LHQRDAIAWDPZGH-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) Chemistry

Cyclohexylhydrazine, with the chemical formula C₆H₁₄N₂, is structurally a derivative of hydrazine (N₂H₄) where one hydrogen atom is substituted with a cyclohexyl group. ontosight.aiontosight.ai This substitution significantly influences the compound's physical and chemical properties compared to the parent hydrazine molecule. The presence of the bulky, non-polar cyclohexyl group affects its solubility, boiling point, and reactivity. ontosight.aiontosight.ai

Like other hydrazine derivatives, this compound's chemistry is characterized by the reactivity of the hydrazine moiety (-NHNH₂). This functional group allows it to participate in a variety of chemical reactions common to hydrazines. These include condensation reactions with carbonyl compounds (ketones and aldehydes) to form hydrazones, and its use as a reducing agent under specific conditions. ontosight.ai The nitrogen atoms in the hydrazine group are nucleophilic, enabling reactions with electrophiles such as acyl and sulfonyl halides. wikipedia.org The compound is often used in the form of a more stable salt, such as this compound hydrochloride or mesylate, to facilitate handling and storage. ontosight.aivulcanchem.com

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Chemical Formula C₆H₁₄N₂ ontosight.aiC₆H₁₁NHNH₂ · HCl
Molecular Weight 114.19 g/mol (calculated)150.65 g/mol
Appearance Liquid at room temperature ontosight.aiSolid
Melting Point Not specified110-114 °C
Key Functional Group Hydrazine (-NHNH₂) ontosight.aiHydrazinium
Solubility Miscible in water (as hydrate) wikipedia.orgData not available

Significance in Organic Synthesis and Medicinal Chemistry Research

This compound serves as a versatile intermediate and building block in the synthesis of a wide range of organic molecules, particularly heterocyclic compounds. ontosight.airesearchgate.netrsc.org Its utility stems from the reactive hydrazine group, which can be readily incorporated into ring structures through cyclocondensation and other cyclization reactions.

In organic synthesis, a primary application of this compound is the construction of pyrazole (B372694) rings. vulcanchem.com For instance, it reacts with 1,3-dicarbonyl compounds to yield substituted pyrazoles, which are important structural motifs in many functional materials and bioactive molecules. wikipedia.orgacs.org Research has also demonstrated its use in forming other heterocyclic systems, such as pyridazinones and tetrazoles, through reactions with appropriate diketones or cyanoacetates. vulcanchem.com A recent study detailed a photocatalytic method for the C3 arylation of quinoxalinones using various arylhydrazines, where this compound was successfully employed to produce the corresponding substituted product. mdpi.com

In the realm of medicinal chemistry, the significance of this compound lies in its role as a precursor for molecules with potential therapeutic value. ontosight.aichemimpex.comaccscience.com The heterocyclic scaffolds synthesized from this compound are prevalent in many drug candidates. For example, specific pyrazole derivatives, which can be accessed using this compound, are investigated as kinase inhibitors. vulcanchem.com Furthermore, derivatives of this compound have been incorporated into more complex molecules exhibiting biological activity. A notable example involves the synthesis of a Schiff base ligand from a this compound derivative, which, when chelated to metal ions like Nickel(II) and Platinum(II), formed complexes with significant antibacterial activity against Escherichia coli and Staphylococcus aureus. tandfonline.com

Table 2: Examples of Heterocyclic Systems Synthesized Using this compound

Heterocyclic SystemSynthetic PrecursorsResearch Application AreaReference
Pyrazoles 1,3-DiketonesAgrochemicals, Pharmaceuticals vulcanchem.comacs.org
Pyridazinones DiketonesAnticancer, Antimicrobial Research vulcanchem.com
Tetrazoles CyanoacetatesAnticancer, Antimicrobial Research vulcanchem.com
Quinoxalines Quinoxalinones (via photocatalysis)Organic Synthesis mdpi.com

Overview of Research Trajectories

Current research involving this compound is advancing along several key trajectories. A primary focus is the development of novel, efficient synthetic methods that utilize this compound to access complex molecular architectures. This includes the creation of milder, higher-yielding reaction protocols, such as the scale-up synthesis of this compound dimethanesulfonate from cyclohexanone (B45756). acs.org There is also a significant trend towards developing advanced catalytic systems, like photoredox/nickel dual catalysis, for constructing heterocycles from simple starting materials, which broadens the synthetic utility of hydrazine derivatives. rsc.org

Another major research direction is the exploration of new bioactive compounds derived from this compound. Scientists are synthesizing and screening novel derivatives for various therapeutic applications. accscience.comrsc.org This is exemplified by the synthesis of metal complexes containing a this compound-derived Schiff base ligand, which were evaluated for their antibacterial properties. tandfonline.com This line of inquiry aims to identify new lead compounds for drug discovery by leveraging the structural versatility of this compound.

Finally, research continues to explore the fundamental reactivity of this compound and its derivatives in different chemical transformations. researchgate.net Studies focusing on its reaction with various substrates under different conditions help to expand its toolkit for synthetic chemists and may uncover previously unknown applications in materials science and other areas. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1595531 Cyclohexylhydrazine CAS No. 6498-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylhydrazine
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InChI

InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQRDAIAWDPZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064390
Record name Hydrazine, cyclohexyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6498-34-6
Record name Cyclohexylhydrazine
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Record name Cyclohexylhydrazine
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Record name Hydrazine, cyclohexyl-
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Record name Hydrazine, cyclohexyl-
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Record name Cyclohexylhydrazine
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Record name CYCLOHEXYLHYDRAZINE
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Synthetic Methodologies for Cyclohexylhydrazine and Its Derivatives

Direct Synthesis Routes to Cyclohexylhydrazine

The direct formation of this compound can be achieved through several key chemical transformations, including reductive amination, direct hydrazination of cyclohexyl precursors, and the addition of Grignard reagents to diazirines.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines and their derivatives. youtube.com In the context of this compound synthesis, this strategy typically involves the condensation of a carbonyl compound, such as cyclohexanone (B45756), with a hydrazine (B178648) derivative, followed by the reduction of the resulting hydrazone intermediate. acs.orgnih.gov

A notable process involves the condensation of cyclohexanone with tert-butyl carbazate. The resulting hydrazone carboxylate is then reduced to a hydrazine carboxylate using a reducing agent like borane-tetrahydrofuran (B86392) complex. The final step involves hydrolysis and decarboxylation to yield this compound, which can be further purified by forming a salt, such as dimethanesulfonate. acs.org

Enzymatic approaches have also been explored, utilizing imine reductases (IREDs) to catalyze the reductive amination of carbonyls with hydrazines. nih.gov This biocatalytic method, termed reductive hydrazination, can be applied to a variety of carbonyl compounds and hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov

Hydrazination of Cyclohexyl Substrates

Direct hydrazination involves the introduction of a hydrazine moiety onto a cyclohexyl ring. This can be accomplished through the reaction of a suitable cyclohexyl substrate, such as a cyclohexyl halide, with a source of hydrazine. wiley-vch.desemanticscholar.org The reaction of cyclohexyl halides with hydrazine can lead to the formation of this compound, although reaction conditions must be carefully controlled to manage potential side reactions. masterorganicchemistry.com

Grignard Reagent Addition to Diazirines

An alternative route to this compound involves the use of organometallic reagents with diazirines. Diazirines, three-membered rings containing a nitrogen-nitrogen double bond, can react with Grignard reagents. orgsyn.orgresearchgate.net Specifically, the addition of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) to a diazirine, such as 3,3-pentamethylenediazirine, results in the formation of an N-alkyl diaziridine intermediate. orgsyn.orgnih.gov This intermediate can then be hydrolyzed to produce this compound in high yield. orgsyn.org This method has been shown to be effective for the synthesis of various alkyl hydrazines. orgsyn.org

Synthesis of Substituted this compound Derivatives

Once this compound is obtained, it serves as a versatile starting material for the synthesis of a wide array of derivatives, primarily through reactions involving its nucleophilic nitrogen atoms.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form cyclohexylhydrazones. ontosight.aisoeagra.comnumberanalytics.com This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH-cyclohexyl linkage. soeagra.comnumberanalytics.com The reaction is often catalyzed by a small amount of acid. soeagra.comresearchgate.net

These hydrazone derivatives are of interest in various fields and can be further modified. For instance, the Wolff-Kishner reduction can convert the hydrazone to the corresponding alkane under basic conditions with heat. libretexts.org

Synthesis of Cyclohexylhydrazinecarbothioamide Derivatives

This compound can be used to synthesize N-substituted hydrazinecarbothioamides, also known as thiosemicarbazides. This is typically achieved by reacting this compound with an appropriate isothiocyanate. For example, the reaction of this compound with phenylisothiocyanate in an ethanol (B145695) medium can yield N-phenyl-N'-cyclohexylhydrazinecarbothioamide. mdpi.com

These thiosemicarbazide (B42300) derivatives can then be further elaborated. For instance, they can undergo condensation reactions with various aldehydes to form thiosemicarbazones. mdpi.com A specific example is the synthesis of 2-(5-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide (H₂TBNCA) through the reaction of N-cyclohexylhydrazinecarbothioamide with 5-(tert-butyl)-2-hydroxybenzaldehyde. tandfonline.com These resulting Schiff base ligands, containing nitrogen, sulfur, and oxygen donor atoms, have been used to form complexes with various metal ions. tandfonline.com

Formation of Thiosemicarbazone Schiff Bases

Thiosemicarbazone Schiff bases derived from this compound exhibit significant potential in coordination chemistry and materials science. The synthesis typically involves a condensation reaction between an N-substituted cyclohexylhydrazinecarbothioamide and an appropriate aldehyde or ketone. mdpi.comscirp.org For instance, N-cyclohexylhydrazinecarbothioamide can be reacted with substituted benzaldehydes to yield the corresponding Schiff base ligands. tandfonline.comnih.gov

A common synthetic route involves refluxing equimolar amounts of N-cyclohexylhydrazinecarbothioamide and a selected aldehyde, such as 5-(tert-butyl)-2-hydroxybenzaldehyde or 3-hydroxy-4-methoxybenzaldehyde, in an alcoholic solvent. tandfonline.comresearchgate.netfigshare.com These reactions lead to the formation of bidentate or tridentate ligands with N, S, and O donor sites, which are capable of chelating with various metal ions like Nickel(II), Palladium(II), and Platinum(II) to form square planar complexes. tandfonline.comnih.gov The structures of these Schiff bases and their metal complexes are often confirmed using spectroscopic methods and X-ray diffraction analysis. tandfonline.comfigshare.com

N-Cyclohexylhydrazine PrecursorAldehyde ReactantResulting Schiff Base ProductReference
N-cyclohexylhydrazinecarbothioamide5-(tert-butyl)-2-hydroxybenzaldehyde2-(5-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide tandfonline.comfigshare.com
N-cyclohexylhydrazinecarbothioamide3-hydroxy-4-methoxybenzaldehydeN-cyclohexyl-2-(3-hydroxy-4-methoxybenzylidene)hydrazine-1-carbothioamide nih.govresearchgate.net
N-cyclohexylhydrazinecarbothioamide4-substituted benzaldehydes2-(4-Substituted Benzylidene)-N-cyclohexylhydrazine-1-carbothioamide mdpi.com

Generation of Cyclohexyl Free Radicals via Oxidative Pathways

This compound can serve as a precursor to the cyclohexyl free radical through oxidative processes. This reactivity is particularly useful for C-C bond formation and the functionalization of various substrates. A notable method involves the combination of this compound with an oxidizing agent like o-iodoxybenzoic acid (IBX). researchgate.netresearchgate.net This system provides a straightforward, single-step pathway for generating cyclohexyl radicals, which can then be trapped by suitable molecules. researchgate.net

This methodology has been successfully applied in the synthesis of the antiprotozoal drug Parvaquone. researchgate.netresearchgate.net In this synthesis, the cyclohexyl radical, generated oxidatively from this compound and IBX, is trapped by 2-hydroxy-1,4-naphthoquinone. researchgate.netresearchgate.net The formation of the cyclohexyl free radical using this combination has been further confirmed through its reaction with 2-amino-1,4-naphthoquinone. researchgate.netresearchgate.net Other oxidative systems, such as those involving persulfates, have also been explored for generating cyclohexyl radicals for the synthesis of Parvaquone. ias.ac.in The general mechanism involves the oxidation of cyclohexane (B81311) or a precursor to a cyclohexyl radical, which can then react with oxygen to form a cyclohexylperoxo radical, propagating a reaction chain. researchgate.net

Radical PrecursorOxidizing Agent/SystemApplication/ReactionReference
This compoundo-Iodoxybenzoic acid (IBX)Synthesis of Parvaquone researchgate.netresearchgate.net
CyclohexaneAmmonium (B1175870) persulfate / Silver nitrateCyclohexylation of 2-hydroxy-1,4-naphthoquinone ias.ac.in
This compound hydrochlorideEosin Y / Visible LightC3-alkylation of quinoxalin-2(1H)-ones rsc.org
1,2-di-1-(1-cyano)-cyclohexylhydrazineOxone® / Potassium bromideOxidation to azo-bis nitrile tandfonline.com

Ring-Opening and Cyclocondensation Reactions for Heterocyclic Scaffolds

The hydrazine functionality makes this compound a valuable component in the synthesis of various heterocyclic scaffolds through cyclocondensation reactions. These reactions are fundamental in constructing five- and six-membered rings containing nitrogen atoms. For example, hydrazines are key reactants in the synthesis of pyrazole (B372694) and pyrazoline derivatives. acs.org

A general and powerful route involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. acs.org In a more advanced approach, ruthenium-catalyzed acceptorless dehydrogenative coupling of allylic alcohols with hydrazines provides direct access to 2-pyrazolines. This method is noted for its high selectivity and atom economy, producing only hydrogen and water as byproducts. acs.org Similarly, β-alkynyl hydrazines can undergo cyclization catalyzed by non-metal species like ammonium salts to produce dehydro-azaproline derivatives. nih.gov These strategies highlight how the this compound scaffold can be incorporated into diverse heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govfigshare.com

Isocyanate-Mediated Synthesis of Carboxamide Derivatives

This compound derivatives can react with isocyanates to form carboxamide and carbothioamide structures, which are important pharmacophores. tandfonline.comnih.gov Isocyanates are highly reactive electrophiles that readily undergo addition reactions with the nucleophilic nitrogen atoms of a hydrazine. l-i.co.uk

In a multi-step synthesis, an aroylhydrizide can be reacted with various isocyanates or isothiocyanates under reflux in ethanol to produce the final hydrazine-1-carboxamide or carbothioamide derivatives. tandfonline.comnih.gov For example, the synthesis of 2-(4-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)benzoyl)-N-cyclohexyl-hydrazine-1-carboxamide was achieved with a 48% yield by reacting the corresponding benzoylhydrazine with cyclohexyl isocyanate. tandfonline.comnih.govsemanticscholar.org This reaction demonstrates the utility of isocyanate chemistry in appending a cyclohexyl-carboxamide moiety to a larger molecular framework. researchgate.net

Hydrazine DerivativeIsocyanate ReactantProduct TypeReference
Aroylhydrizide (e.g., 5e)Cyclohexyl isocyanateN-cyclohexyl-hydrazine-1-carboxamide (6t) tandfonline.comnih.govsemanticscholar.org
Aroylhydrizide (e.g., 5a-5e)Various alkyl/aryl isocyanatesHydrazine-1-carboxamides tandfonline.comnih.gov
2-hydrazinoazinesAldehyde, IsocyanateTriazolo-carboxamides nih.gov

Mechanistic Elucidation in this compound Synthesis

The synthesis of this compound itself involves several potential pathways, where the choice of catalyst and reaction conditions plays a critical role in determining the efficiency and selectivity of the process.

Catalyst Influence on Reaction Pathways

Catalysts are crucial in guiding the synthesis of this compound and its precursors. A mild, high-yield synthesis of this compound dimethanesulfonate involves three steps: condensation of cyclohexanone with tert-butyl carbazate, reduction of the resulting hydrazone with a borane-THF complex, and subsequent hydrolysis and derivatization. acs.orgresearchgate.net In related syntheses, such as the production of 1,3-cyclohexanediamine (B1580663) from resorcinol (B1680541), catalysts like Raney Ni are highly effective for the hydrogenation steps. mdpi.com Raney Ni is used first to hydrogenate resorcinol to 1,3-cyclohexanedione (B196179) and then to hydrogenate the oxime intermediate to the final diamine product. mdpi.com

In more advanced catalytic systems, ruthenium complexes have been developed for the acceptorless dehydrogenative coupling of alcohols and hydrazines. acs.org For instance, a Ru3(CO)12/NHC-phosphine-phosphine ligand system demonstrates high efficiency and selectivity in producing 2-pyrazolines. acs.org Mechanistic studies on hydrazine decomposition on metal surfaces, such as iridium, show that the catalyst preferentially facilitates N-N bond scission, influencing the subsequent reaction pathways toward nitrogen and ammonia (B1221849) production. unibo.it This fundamental understanding of catalyst-substrate interactions is key to developing more efficient synthetic routes.

Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and stereoselectivity is paramount when synthesizing substituted this compound derivatives or using them to build complex molecules. khanacademy.org Regioselectivity, or the control over which position on a molecule reacts, can be influenced by steric and electronic factors, as well as by the catalyst and directing groups. acs.org

For example, in the ruthenium-catalyzed synthesis of 2-pyrazolines from unsymmetrical allylic alcohols and hydrazines, high regioselectivity is observed, with no formation of regioisomers. acs.org This control is attributed to the specific mechanism of the catalytic cycle. Similarly, in the synthesis of azaproline derivatives from β-alkynyl hydrazines, the use of chiral ammonium phase transfer catalysts can induce a kinetic resolution, leading to products with high enantiomeric excess. nih.gov This demonstrates stereoselectivity, where one stereoisomer is formed preferentially. The development of photocatalytic methods has also enabled highly regio- and stereoselective C(sp3)−H functionalization, allowing for precise modifications of complex molecules under mild conditions. uva.nl

Reactivity and Organic Transformations of Cyclohexylhydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The core reactivity of cyclohexylhydrazine stems from the hydrazine functional group (-NH-NH2). This group imparts both nucleophilic and redox characteristics to the molecule. ontosight.ai

The hydrazine moiety in this compound contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. A primary application of its nucleophilicity is in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. ontosight.ai This reaction is a cornerstone in the synthesis of various heterocyclic compounds. ontosight.ai

The nucleophilicity of the two nitrogen atoms is not identical. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the nitrogen attached to the cyclohexyl group. clockss.org This difference influences the regioselectivity of its reactions. For instance, in the synthesis of pyrazoles from enaminodiketones, the primary amine of this compound preferentially attacks the carbonyl group. clockss.org Similarly, in skeletal editing of pyrimidines, the increased nucleophilicity of the alkyl-bearing nitrogen was observed to influence the reaction pathway. escholarship.org

Hydrazine and its derivatives are well-known reducing agents, and this compound is no exception. ontosight.aiontosight.ai It can be oxidized by various agents, such as hydrogen peroxide or potassium permanganate. smolecule.com This reducing ability allows it to be used in specific chemical transformations. chemimpex.com For example, a combination of this compound and o-iodoxybenzoic acid can generate cyclohexyl radicals for use in arylation reactions. acs.org

Conversely, the hydrazine moiety itself can be reduced, typically cleaving the N-N bond to form primary amines using strong reducing agents like lithium aluminum hydride. The redox potential of hydrazine derivatives is a key parameter in these applications, with studies correlating half-wave redox potentials to specific activities. researchgate.net

Nucleophilic Characteristics

Cyclohexyl Moiety Influence on Electronic and Steric Reactivity

The cyclohexyl group is not merely a passive scaffold; it significantly modulates the reactivity of the hydrazine moiety through steric and electronic effects.

Steric Hindrance : The bulky, three-dimensional structure of the cyclohexyl ring imposes considerable steric hindrance around the adjacent nitrogen atom. clockss.org This bulkiness can slow down the rates of substitution and reduction reactions compared to less hindered hydrazines. However, this steric effect can be synthetically advantageous, as it can enhance the regioselectivity of reactions by directing reactants to the less hindered terminal nitrogen atom. clockss.org In some cases, the steric hindrance is so pronounced that it prevents the secondary amine from participating in nucleophilic attacks. clockss.org

Electronic Effects : As an alkyl group, the cyclohexyl moiety acts as a weak electron-donating group through induction. This effect can increase the electron density on the nitrogen atoms, potentially enhancing their nucleophilicity compared to unsubstituted hydrazine. escholarship.org This electronic influence, combined with steric factors, can alter reaction outcomes. For instance, in certain pyrimidine-to-pyrazole contractions, the use of this compound reverses the typical regioselectivity observed with phenylhydrazine, which is attributed to the increased nucleophilicity of the alkyl-bearing nitrogen. escholarship.org

A comparative look at different hydrazine derivatives highlights these influences:

FeatureThis compoundPhenylhydrazine
Dominant Effect of Substituent Steric hindrance, weak electron-donatingElectronic withdrawal (resonance), less steric bulk
Nucleophilicity of Nα (next to ring) Increased by induction, but sterically hinderedDecreased by resonance
Nucleophilicity of Nβ (terminal) Less affected by sterics, primary site for attackPrimary site for attack
Typical Reaction Profile Slower reaction rates, high regioselectivity due to stericsFaster rates (if sterics not limiting), regioselectivity governed by electronics

This compound in C-C Bond Forming Reactions

This compound is a valuable reagent in the formation of carbon-carbon bonds, primarily through cyclization reactions that build heterocyclic rings. One of its key applications is in the synthesis of pyrazole (B372694) derivatives. clockss.orggoogle.com For example, it reacts with ethyl (ethoxymethylene)cyanoacetate in the presence of a base to yield substituted pyrazoles. google.com Similarly, the reaction of this compound with enaminodiketones produces 4-aroyl-5-arylpyrazoles, with the bulky cyclohexyl group directing the regiochemical outcome. clockss.org

Beyond pyrazoles, this compound participates in other C-C bond-forming transformations. It has been used in the C3-arylation of quinoxalinones under photocatalytic conditions, demonstrating satisfactory reactivity in forming a new carbon-aryl bond. mdpi.comscispace.com

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides powerful tools for activating and transforming molecules like this compound, enabling reactions that are otherwise difficult. Ruthenium-catalyzed reactions, in particular, have been shown to be effective. For instance, the acceptorless dehydrogenative coupling of allylic alcohols with this compound, catalyzed by a Ru/NHC-PP system, yields 2-pyrazoline (B94618) products in good yields. acs.org This process is atom-economical and showcases the ability of transition metals to facilitate complex transformations under relatively mild conditions. acs.org

The following table summarizes a key transition metal-catalyzed reaction involving this compound: acs.org

Catalyst SystemReaction TypeSubstratesProductYield
Ru₃(CO)₁₂ / NHC-PP LigandAcceptorless Dehydrogenative CouplingAllylic Alcohol, this compound1-Cyclohexyl-2-pyrazolineModerate to Good

Schiff bases derived from this compound can also coordinate with various transition metals, including nickel(II), palladium(II), and platinum(II), forming complexes that themselves may have catalytic or other valuable properties. researchgate.netmdpi.com

Theoretical Frameworks for Reactivity Prediction

Predicting the reactivity and reaction outcomes of this compound can be aided by computational and theoretical methods. Density Functional Theory (DFT) is a powerful tool for mapping potential energy surfaces of reactions, calculating activation barriers, and determining reaction enthalpies. nih.gov Such studies can elucidate reaction mechanisms and explain observed regioselectivity. nih.gov

For complex reactions, computational models can help rationalize experimental findings. In the skeletal editing of pyrimidines, Fukui nucleophilicity indices were calculated to support the observed site-selectivity of attack. escholarship.org Furthermore, advanced techniques are used to study the solid-state structure and intermolecular interactions of this compound derivatives. X-ray analysis, Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) have been employed to understand how the cyclohexyl moiety influences molecular conformation and crystal packing through various non-covalent interactions, such as hydrogen bonds. researchgate.net These theoretical explorations provide a deeper understanding of the molecule's intrinsic properties that govern its chemical behavior. researchgate.net

Medicinal Chemistry and Biological Activity of Cyclohexylhydrazine Derivatives

Rational Drug Design and Molecular Modification Strategies

Rational drug design is a process that leverages the knowledge of a biological target to create small molecules that can interact with it to produce a desired therapeutic effect. slideshare.net This approach is fundamental in developing novel drugs with improved potency and selectivity while minimizing side effects. slideshare.netbiomedres.us Molecular modification, a key strategy in rational drug design, involves altering the chemical structure of a known molecule to enhance its pharmacological properties. biomedres.us This can include modifications to improve solubility, stability, and target-binding affinity. biomedres.usscitechnol.com

In the context of cyclohexylhydrazine, rational design strategies often focus on the synthesis of derivatives with specific functionalities to target various enzymes and receptors. mlsu.ac.in For instance, the synthesis of Schiff base derivatives by condensing N-cyclohexyl hydrazine (B178648) carbothioamide with aldehydes like vanillin (B372448) is a common strategy to create compounds with potential biological activity. ekb.eg The spatial arrangement of atoms and the presence of specific functional groups in these derivatives are crucial for their interaction with biological targets. mlsu.ac.in Computational methods, such as molecular docking, are often employed to predict and analyze the interactions between the designed molecules and their target proteins, aiding in the optimization of lead compounds. nih.gov

Enzyme Inhibition Potential

This compound derivatives have been extensively studied for their ability to inhibit various enzymes implicated in different diseases.

Urease Inhibitory Mechanisms

Urease, a nickel-containing metalloenzyme, is a significant target for the development of drugs against infections caused by Helicobacter pylori and other urease-producing bacteria. researchgate.netnih.gov The inhibition of this enzyme can prevent the formation of ammonia (B1221849), which is crucial for the survival of these pathogens in acidic environments. researchgate.net

This compound derivatives have shown promising urease inhibitory activity. For example, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide has been identified as a potent urease inhibitor. researchgate.netuzh.ch Studies have shown that such compounds can exhibit IC50 values significantly lower than the standard inhibitor, thiourea. researchgate.netresearchgate.net The mechanism of inhibition often involves the interaction of the derivative with the nickel ions in the active site of the urease enzyme. researchgate.netnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, revealing key interactions with amino acid residues in the enzyme's active site. researchgate.netuzh.ch The structure-activity relationship studies suggest that the nature of the substituent on the this compound core plays a crucial role in determining the inhibitory potency. researchgate.net

Compound NameIC50 (µM)Standard
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide2.44Thiourea (IC50 = 21.25 ± 0.90 µM)
Bisindolylmethane thiosemicarbazide (B42300) derivative 90.14 ± 0.01Thiourea (IC50 = 21.25 ± 0.90 µM)

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a critical role in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. mdpi.comfrontiersin.org Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mdpi.comwikipedia.org

Several this compound derivatives have been investigated as MAO inhibitors. mdpi.com Research has shown that N-cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide (B24) is a potent and selective inhibitor of MAO-A, with an IC50 value significantly lower than the reference drug moclobemide. mdpi.comresearchgate.net Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor. mdpi.comresearchgate.net The presence of the cyclohexyl ring was found to be favorable for MAO-A inhibitory activity. mdpi.comresearchgate.net In contrast, some studies have focused on MAO-B inhibition, where certain thiosemicarbazone derivatives have shown potent inhibitory activity. researchgate.net The mechanism of inhibition by hydrazine derivatives can involve the formation of a covalent adduct with the FAD cofactor of the enzyme. nih.gov

CompoundTargetIC50 (µM)Inhibition Type
N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide (B24)MAO-A0.662Reversible, Competitive
Moclobemide (Reference)MAO-A2.179
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-B3.47

Acetylcholinesterase (AChE) Inhibition Activities

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. jrespharm.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. jrespharm.comnih.gov

Derivatives of this compound have been synthesized and evaluated for their AChE inhibitory potential. For instance, 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide was among a series of compounds tested for AChE inhibition. jrespharm.com While some derivatives in the series showed significant activity, the specific contribution of the cyclohexyl group can vary. jrespharm.com In another study, a cyclohexyl carbamate (B1207046) derivative of coumarin (B35378) showed inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with a notable selectivity profile. semanticscholar.org Molecular docking studies are often used to understand the interactions of these inhibitors with the active site of AChE, which can guide the design of more potent and selective compounds. jrespharm.com

Compound% AChE Inhibition (at 0.08 mg/mL)IC50 (mg/mL)Standard
2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-phenethylhydrazine-1-carbothioamide (4f)69.920.0245Galantamine
2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide (4d)Not specifiedNot determinedGalantamine

Antiproliferative and Cytotoxic Effects in Cancer Research

The search for novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds with potential antiproliferative and cytotoxic effects.

Colorectal Carcinoma Studies

Colorectal cancer is a leading cause of cancer-related mortality worldwide. conicet.gov.ar The development of new therapeutic agents with improved efficacy and reduced toxicity is a critical need.

Several studies have investigated the effects of this compound derivatives on colorectal cancer cells. Schiff base metal complexes derived from N-cyclohexyl hydrazine carbothioamide have demonstrated selective antiproliferative and pro-apoptotic effects against colorectal carcinoma cell lines, such as HCT-116. researchgate.netnih.gov For example, a nickel(II) complex, [NiL2], showed potent and selective cytotoxicity against HCT-116 cells with an IC50 value of 7.9 ± 0.2 μM. researchgate.net This effect was attributed to the induction of apoptosis, as evidenced by nuclear condensation and a reduction in mitochondrial membrane potential. researchgate.netnih.gov Molecular docking studies suggested that this complex may exert its cytotoxic effects by binding to tyrosine kinase. researchgate.netnih.gov Other this compound derivatives have also shown significant cytotoxic effects against HCT-116 cells, with some compounds exhibiting IC50 values in the low micromolar range. cu.edu.eg A triazolophthalazine derivative containing a this compound moiety also demonstrated high cytotoxic activity against HCT-116 cells. preprints.org

CompoundCell LineIC50 (µM)
[NiL2] complexHCT-1167.9 ± 0.2
Ligand HLHCT-11675.9 ± 2.4
[PdL2] complexHCT-116100.0 ± 1.8
[PtL(dmso)Cl] complexHCT-116101.0 ± 3.6
4-N-cyclohexylhydrazine-1-carbothioamide derivative 14cHCT-1163.37

Apoptotic Pathway Modulation

This compound derivatives have been investigated for their ability to induce apoptosis, a form of programmed cell death, in cancer cells through various signaling cascades. The induction of apoptosis is a critical mechanism for effective anticancer agents. Research has shown that certain derivatives can trigger both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

For instance, quinazoline-based thalidomide (B1683933) analogs incorporating a this compound moiety have demonstrated significant pro-apoptotic effects. Compound XIVc , a quinazoline (B50416) derivative, was found to induce an eightfold increase in caspase-8 levels in HepG-2 (hepatocellular carcinoma) cells. mdpi.com The activation of caspase-8 is a key step in the extrinsic apoptotic pathway, which is initiated by the binding of ligands to death receptors on the cell surface. This activation leads to a downstream cascade of caspase activation, ultimately resulting in the execution phase of apoptosis. Furthermore, compound XIVc was observed to induce cell cycle arrest, another important mechanism in controlling cancer cell proliferation. mdpi.com

Other studies on structurally related diterpenoid derivatives have shown that they can induce apoptosis by targeting the mitochondrial pathway. mdpi.com This intrinsic pathway is characterized by the loss of mitochondrial membrane potential (Δψm), which was observed in HT29 and HepG2 cells treated with these compounds. mdpi.com The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspase-9 and the subsequent executioner caspases. Some ent-kaurene (B36324) derivatives have been shown to induce apoptosis through both mitochondrial disruption and by targeting alternative, possibly extrinsic, pathways. mdpi.com

The modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, has also been observed. Novel tryptanthrin (B1681603) derivatives have been shown to induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of apoptotic factors.

Compound ClassKey Apoptotic MechanismObserved EffectsCell Lines
Quinazoline Derivatives (e.g., XIVc)Extrinsic Pathway Activation8-fold increase in caspase-8; Cell cycle arrestHepG-2
ent-Kaurene DerivativesIntrinsic Pathway ActivationLoss of mitochondrial membrane potential (Δψm)HT29, HepG-2
Tryptanthrin DerivativesBcl-2 Family ModulationUpregulation of Bax, downregulation of Bcl-2A549

Structure-Activity Relationships (SAR) for Anticancer Agents

The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry. For this compound derivatives, several structure-activity relationship (SAR) studies have provided insights into the structural features required for potent anticancer activity.

In a series of pyrazolo[3,4-d]pyrimidine derivatives, the nature of the substituent at the N-1 position was found to be critical. The incorporation of a cyclohexyl group, as in compound 6e , resulted in significant inhibitory activity against c-Src kinase, a protein often dysregulated in cancer. cbijournal.com The rigid structure of the cyclohexyl group is thought to fit well into the hydrophobic pocket of the kinase. cbijournal.com In contrast, tethering bulky chemical groups to the exocyclic amine at the N-4 position has been reported to yield weaker inhibitors. cbijournal.com

For quinazoline-based derivatives, the moiety attached to the core scaffold plays a significant role. Derivatives carrying a thiosemicarbazide group were found to be highly effective. mdpi.com Specifically, compound XIIIa , a quinazoline thiosemicarbazide, was 20.82 times more active than the reference drug thalidomide against the MCF-7 breast cancer cell line. mdpi.com This highlights the importance of the thiosemicarbazide linker. Furthermore, within this series, small alkyl groups on the terminal nitrogen were more effective than bulkier ones. mdpi.com

Studies on (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives also revealed key SAR insights. For compounds with a 4-pyridyl group at the R¹ position, derivatives with alkyl groups (like cyclohexyl and cyclopentyl) at the R² position generally showed good anti-proliferative properties. tandfonline.com A comparison of different substituents on the phenyl ring at the R² position showed that a p-Tolyl group was more favorable for activity than a 2,4-Difluorophenyl group. tandfonline.com

Compound SeriesStructural FeatureImpact on Anticancer Activity
Pyrazolo[3,4-d]pyrimidinesN-1 cyclohexyl groupEnhances c-Src kinase inhibition (e.g., compound 6e). cbijournal.com
Quinazoline-based analogsThiosemicarbazide moietySignificantly increases potency (e.g., compound XIIIa). mdpi.com
Pyrimidinylamino-benzoyl hydrazidesCyclohexyl group at R²Contributes to good anti-proliferative activity. tandfonline.com

Investigation of Other Pharmacological Activities (e.g., Antimicrobial)

Beyond their anticancer potential, this compound derivatives have been explored for other pharmacological activities, most notably as antimicrobial agents. The thiosemicarbazide scaffold, often synthesized from this compound, is a key pharmacophore in this context.

Schiff base ligands derived from N-cyclohexylhydrazinecarbothioamide and their metal complexes have demonstrated significant antibacterial properties. tandfonline.comresearchgate.net For example, a nickel(II) complex, Na[Ni(TBNCA)·OAc] , exhibited potent activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively. tandfonline.comresearchgate.net A related platinum(II) complex also showed good activity against both bacteria with an MIC of 25 µg/mL. tandfonline.comresearchgate.net Generally, metal complexation enhances the biological activity of the ligand, a phenomenon often attributed to increased lipophilicity which facilitates penetration through the bacterial cell membrane. researchgate.net

Other derivatives, such as those based on a coumarin nucleus linked to a hydrazide moiety, have also been reported to possess antimicrobial activity. mdpi.com Similarly, 2-(Benzenesulfonyl)-N-Cyclohexylhydrazine-1-Carbothioamide (WZ1 ) and related compounds showed potential antimicrobial effects, with MIC values against various microorganisms ranging from 62.5 to ≥2000 µg/mL. nih.gov The antibacterial activity of thiosemicarbazide derivatives against strains like S. aureus and Streptococcus spp. is noteworthy due to the increasing challenge of drug resistance in these Gram-positive bacteria. nih.gov

Compound/ComplexMicroorganismActivity (MIC in µg/mL)
Na[Ni(TBNCA)·OAc]Escherichia coli12.5 tandfonline.comresearchgate.net
Staphylococcus aureus6.25 tandfonline.comresearchgate.net
[Pt(TBNCA)·dmso]Escherichia coli25 tandfonline.comresearchgate.net
Staphylococcus aureus25 tandfonline.comresearchgate.net
WZ1 DerivativesVarious bacteria62.5 to ≥2000 nih.gov

Elucidation of Molecular Mechanisms of Biological Action

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for rational drug design. While this is an area of active research, studies on structurally related compounds have pointed to several potential protein targets.

One such target is the Retinoid X receptor alpha (RXRα), a nuclear receptor implicated in cancer development. A series of (pyrimidin-2-ylamino)benzoyl hydrazine-1-carboxamide/carbothioamide derivatives were evaluated as potential RXRα antagonists. tandfonline.com The representative compound 6A was found to effectively induce RXRα-dependent apoptosis in cancer cells. tandfonline.com Validation through a Surface Plasmon Resonance (SPR) based experiment confirmed that compound 6A could selectively bind to the ligand-binding domain (LBD) of RXRα with a dissociation constant (Kd) of 1.20 × 10⁻⁷ M, confirming it as a direct target. tandfonline.com

Another important class of targets is protein kinases, which are key regulators of cellular signaling pathways and are often hyperactivated in cancer. Pyrazolo[3,4-d]pyrimidine derivatives, including the N-cyclohexyl substituted compound 6e , were identified as inhibitors of c-Src kinase. cbijournal.com Compound 6e exhibited an IC₅₀ value of 5.6 µM against this kinase. cbijournal.com The validation of kinases as targets is often performed through enzymatic assays that measure the inhibition of their catalytic activity.

In some cases, the molecular target is identified through in-silico screening followed by experimental validation. For example, computational screening has been used to identify calmodulin (CaM) as a potential target for other complex therapeutic agents, a strategy that could be applied to this compound derivatives. researchgate.net

Understanding the specific interactions between a ligand and its biological target at the atomic level is essential for optimizing drug candidates. Molecular docking and other computational methods are powerful tools for visualizing these interactions, which are primarily governed by hydrogen bonds and hydrophobic interactions. plos.orgdrugdesign.org

Molecular docking studies of pyrazolo[3,4-d]pyrimidine inhibitors with c-Src kinase revealed that the cyclohexyl group of potent inhibitors fits into a hydrophobic pocket of the enzyme, contributing significantly to binding affinity. cbijournal.com

In the case of the RXRα antagonist 6A , molecular docking analysis showed that it could bind to the ligand-binding pocket (LBP) of RXRα in a manner similar to known antagonists. tandfonline.com The stability of this binding is achieved through a network of non-covalent interactions. The primary driving forces for the binding of a ligand to its receptor are hydrophobic interactions, which reduce the exposure of nonpolar moieties to water, and directional hydrogen bonds and electrostatic forces, which contribute to specificity. drugdesign.org

For urease inhibitors based on a thiophene-carbothioamide scaffold, docking studies have demonstrated that lead compounds form strong affinities for the urease active site. researchgate.net The stability of the ligand-receptor complex is often quantified by binding energy; a lower binding energy indicates a more stable and spontaneous interaction. researchgate.net These studies highlight key interactions, such as hydrogen bonds with specific amino acid residues within the active site, which are critical for the inhibitory activity. researchgate.net The analysis of these interactions provides a rational basis for designing new derivatives with improved potency and selectivity.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and predict molecular properties. For cyclohexylhydrazine, these studies are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) Applications in Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgscispace.com This approach is computationally more feasible than traditional wavefunction-based methods, making it suitable for larger molecules. DFT calculations can provide valuable information about the distribution of electrons within the this compound molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Key applications of DFT in studying this compound's electronic structure include:

Molecular Orbital Analysis: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration. This helps in understanding the molecule's polarity and its propensity for electrophilic or nucleophilic attack.

Calculation of Spectroscopic Parameters: Predicting properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to validate the computational model.

Recent advancements in DFT include the development of more accurate exchange-correlation functionals, which are essential for correctly describing the interactions within the molecule. nih.gov

Ab Initio and Semiempirical Calculations

Beyond DFT, other quantum chemical methods are employed to study this compound.

Ab Initio Calculations: These methods solve the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org While computationally demanding, they can provide highly accurate results. libretexts.org For this compound, ab initio calculations at levels like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be used to obtain precise geometries, energies, and other molecular properties. researchgate.netresearchgate.net

Semiempirical Calculations: These methods simplify the calculations by using parameters derived from experimental data. libretexts.org While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of larger systems or longer timescale phenomena. libretexts.orgcase.edu Methods like AM1 and PM3 can be applied to this compound for preliminary conformational searches or to model its behavior in larger molecular assemblies.

Method TypeKey FeaturesApplication to this compound
Density Functional Theory (DFT) Balances accuracy and computational cost; based on electron density. wikipedia.orgElectronic structure, HOMO-LUMO analysis, reactivity prediction.
Ab Initio High accuracy, based on first principles, computationally expensive. libretexts.orgPrecise geometry optimization, energy calculations, benchmarking. researchgate.net
Semiempirical Computationally fast, uses experimental parameters, lower accuracy. libretexts.orgPreliminary conformational analysis, screening of large datasets. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π)

The interactions between this compound molecules or with other molecules are critical for its physical properties and biological activity.

Hydrogen Bonding: The hydrazine (B178648) moiety (-NH-NH2) of this compound can act as both a hydrogen bond donor and acceptor. These interactions are crucial in determining the structure of its solid state and its behavior in protic solvents.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond interacts with a π-electron system. rsc.orgrsc.org While this compound itself lacks a π-system, it can engage in such interactions with aromatic molecules. nih.gov The nature of these interactions is primarily dispersive, though electrostatic contributions can be significant with "activated" C-H bonds. mdpi.com The cooperative nature of multiple C-H···π bonds can lead to significant stabilization in molecular complexes. rsc.org

Conformational Analysis and Energy Landscapes

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in chair, boat, and twist-boat conformations. The substituents on the ring influence the relative stability of these conformers.

For this compound, computational methods can be used to perform a detailed conformational analysis. By calculating the potential energy surface, an energy landscape can be constructed, which maps the relative energies of different conformations. nih.govresearchgate.netneupsykey.comdiva-portal.org This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. neupsykey.com For this compound, the key question is the preference for the hydrazine group to be in an axial or equatorial position on the cyclohexane ring. Theoretical calculations have shown a preference for the equatorial conformer in similar cyclohexyl derivatives. researchgate.net

Molecular Dynamics Simulations to Elucidate Molecular Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into dynamic processes. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: Observe the transitions between different chair and boat conformations of the cyclohexane ring and the rotation around the C-N and N-N bonds.

Simulate Solvation: Model the interactions of this compound with solvent molecules, providing insights into its solubility and the structure of the solvation shell.

Study Aggregate Formation: Investigate how this compound molecules interact with each other in the liquid phase to form clusters or aggregates.

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. frontiersin.orgnih.govopenaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. openaccessjournals.com

In the context of this compound derivatives, which may have biological activity, molecular docking can be employed to:

Identify Potential Binding Sites: Predict where and how a this compound-based ligand might bind to a target protein.

Estimate Binding Affinity: Use scoring functions to estimate the strength of the ligand-receptor interaction.

Analyze Key Interactions: Identify specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand in the binding pocket. nih.gov

The process often involves generating multiple possible binding poses and then ranking them based on their calculated binding energy. frontiersin.org The results of docking studies can guide the design of new this compound derivatives with improved binding affinity and selectivity. dntb.gov.uamdpi.com

Binding Affinity Predictions

The prediction of binding affinity is a critical aspect of computational chemistry, offering insights into the potential interactions between a ligand, such as a this compound derivative, and a biological target. nih.govarxiv.org These predictions are often achieved through methods like free energy-based simulations and machine learning-based scoring functions. nih.gov The strength of the interaction between a small molecule and a protein is a key determinant of its biological activity. arxiv.org

In the context of this compound-containing compounds, molecular docking studies have been employed to predict binding affinities. For instance, in a study of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, molecular docking analysis was used to understand its interaction with the urease enzyme. nih.govresearchgate.net The analysis revealed a slightly lower binding affinity for the cyclohexyl derivative compared to a tert-butyl analog, providing a rationale for observed differences in inhibitory potential. researchgate.net Such computational predictions are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates for further experimental validation. nih.govarxiv.orgrsc.org

Active Site Interaction Mapping

Mapping the interactions within the active site of a biological target provides a detailed picture of how a this compound derivative may exert its effect. Molecular modeling techniques can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

For 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, molecular docking studies have mapped its interactions within the active site of the urease enzyme. nih.govresearchgate.net These studies identified specific residues that the compound interacts with, which is crucial for understanding its mechanism of action as a urease inhibitor. nih.govresearchgate.net Similarly, for other bioactive molecules, mapping interactions with residues in the active site, such as Arg609 and Cys592 in urease, has been shown to be critical for inhibitory activity. researchgate.net The ability to visualize these interactions helps in the rational design of more potent and selective inhibitors.

X-ray Crystallography in Solid-State Structure Determination.researchgate.netresearchgate.netiastate.edumagritek.comfilab.frscribd.com

In the study of this compound derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures. For example, the crystal structure of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide revealed that the molecule adopts an extended conformation in the solid state. nih.govuzh.ch Another example, (E)-2-(5-Chloro-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide, was also characterized by X-ray diffraction, which confirmed a chair conformation for the cyclohexane ring and an E conformation about the C=N bond. researchgate.net

CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamideMonoclinicP2₁/cExtended conformation nih.govresearchgate.net
(E)-2-(5-Chloro-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamideTriclinicP-1Cyclohexane ring in chair conformation researchgate.net

Crystal Packing and Supramolecular Assembly Analysis

The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice, stabilized by a network of intermolecular interactions. rsc.orgmdpi.com These interactions, which include hydrogen bonds and van der Waals forces, dictate the supramolecular assembly of the compound. rsc.orgpradeepresearch.org

For derivatives of this compound, crystal packing is often governed by hydrogen bonding. In the crystal structure of (E)-2-(5-Chloro-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide, molecules are linked by N—H···O and O—H···S hydrogen bonds, forming inversion dimers. researchgate.net These dimers are further connected by short Cl···Cl interactions, creating layers parallel to the ab plane. researchgate.net Similarly, in 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, intermolecular interactions such as N–H···S, N–H···O, C–H···S, and C–H···O play a crucial role in stabilizing the crystal structure. nih.govuzh.ch The study of these interactions is essential for understanding the physical properties of the solid material. rsc.org

Conformational Analysis in the Solid State

Conformational analysis in the solid state provides insights into the three-dimensional shape that a molecule adopts within a crystal. scribd.comfiveable.me This conformation can significantly influence the molecule's physical and biological properties. fiveable.me

X-ray analysis of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide showed that it adopts an extended conformation in the solid state, in contrast to a folded conformation observed for a similar compound with a t-butyl group. nih.govuzh.ch This highlights how a substituent can impact the molecular conformation. In another case, the cyclohexane ring of (E)-2-(5-Chloro-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide was found to exist in a stable chair conformation. researchgate.net Understanding the preferred conformations of this compound derivatives is crucial for structure-activity relationship studies. fiveable.me

Advanced Spectroscopic Methods in Structural Elucidation and Mechanistic Studies

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of molecules and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Validation.researchgate.netfiveable.medntb.gov.uabruker.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique for determining the structure of molecules in solution. filab.frresearchgate.net It is also widely used for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic information. iastate.edumagritek.comosf.io

In the context of this compound, NMR is essential for structure validation. For instance, the synthesis of various pyridazinone derivatives from this compound utilizes ¹H NMR to confirm the structure of the resulting products. mdpi.com The chemical shifts and coupling constants observed in the NMR spectrum provide a detailed fingerprint of the molecule, allowing for the unambiguous assignment of its structure. filab.frnih.gov Furthermore, NMR can be used to monitor reactions involving this compound, allowing chemists to track the consumption of reactants and the formation of products over time. bruker.comresearchgate.net This capability is crucial for optimizing reaction conditions and understanding reaction mechanisms. bruker.com

Mass Spectrometry (MS) in Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for the study of chemical reactions, offering the ability to detect and characterize low-abundance, highly reactive intermediates and to confirm the structure of final products. nih.govrsc.org Techniques such as Electrospray Ionization (ESI) are particularly valuable for monitoring reactions in solution, as they can gently transfer ions from the condensed phase to the gas phase for analysis. nih.govmdpi.com While mass spectrometry provides direct information about the elemental composition and mass-to-charge ratio (m/z) of ions, it does not inherently provide direct structural data without tandem techniques like collision-induced dissociation. nih.gov

In the context of reactions involving this compound, MS is instrumental for product analysis. For instance, in a cerium-photocatalyzed decarboxylative hydrazination reaction, high-resolution mass spectrometry (HRMS) with ESI was used to confirm the identity of the resulting product, di-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylate. rsc.org The analysis provides a precise mass measurement that corroborates the calculated molecular formula, lending strong support to the proposed structure. rsc.org The coupling of liquid chromatography (LC) with mass spectrometry is a common approach for analyzing and identifying impurities in reaction mixtures. americanpharmaceuticalreview.com For the analysis of this compound itself, reverse-phase high-performance liquid chromatography (HPLC) methods can be made compatible with mass spectrometry by using a mobile phase containing formic acid instead of phosphoric acid. sielc.com

Research Findings: Product Analysis by HRMS

The table below presents the high-resolution mass spectrometry data for a product derived from a reaction involving this compound, demonstrating the accuracy of the technique in confirming molecular composition. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. nih.gov When a sample is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend more vigorously. specac.com An IR spectrum plots the percentage of light transmitted through the sample against the wavenumber of the radiation, revealing absorption peaks that are characteristic of specific bonds and functional groups. specac.com

For this compound and its derivatives, IR spectroscopy provides key information about its structure. The presence of the hydrazine functional group is indicated by N-H stretching vibrations, which typically appear in the range of 3300-3500 cm⁻¹. libretexts.org Primary amines (R-NH₂) characteristically show two sharper peaks in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org The alkane portion of the cyclohexyl ring produces strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org

In research, Fourier-transform infrared (FT-IR) spectroscopy is commonly used to characterize reaction products. For example, the FT-IR spectrum of di-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylate, a derivative of this compound, shows characteristic absorption bands that confirm its structure. rsc.org The spectrum displays a distinct N-H stretching band, along with strong absorptions corresponding to the C=O groups of the dicarboxylate moiety and the C-H bonds of the alkyl groups. rsc.org

Research Findings: Characteristic IR Absorptions

The following table summarizes the key FT-IR spectral data for a known derivative of this compound, illustrating the identification of its principal functional groups. rsc.org

Compound Index

Advanced Analytical Methodologies for Cyclohexylhydrazine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For cyclohexylhydrazine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for isolation and purity evaluation.

HPLC is a highly efficient method for separating non-volatile or thermally unstable compounds like this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis, demonstrating the technique's utility. sielc.com This method is scalable, allowing for its use in both analytical-scale purity checks and preparative-scale isolation of impurities. sielc.com Furthermore, its suitability for pharmacokinetic studies indicates its effectiveness in quantitative applications. sielc.com

In instances where this compound is present in complex sample matrices, such as polymer films, derivatization is employed to enhance detection. For example, this compound has been analyzed by HPLC after being converted to a derivative using reagents like 3,5-dinitrobenzoyl chloride or salicylaldehyde. koreascience.kr

Table 1: HPLC Method for this compound Analysis

Parameter Conditions
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid*
Mode Reverse Phase (RP)
Application Notes Suitable for preparative separation and pharmacokinetics.

*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. sielc.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.net While direct GC analysis of polar compounds like hydrazines can be challenging due to potential interactions with the column, it is used to monitor reactions involving this compound. d-nb.inforsc.org In many cases, derivatization is employed to convert hydrazines into more volatile and less polar derivatives, which improves their chromatographic behavior. researchgate.net For instance, other hydrazines are quantitatively analyzed by GC after derivatization with reagents like trifluoroacetic anhydride. koreascience.kr This approach increases the sensitivity and separation efficiency, often on capillary columns, and allows for the use of highly selective detectors like mass spectrometers. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectrometric Approaches for Molecular Structure Validation

Spectrometric methods are indispensable for confirming the molecular structure of compounds. ambeed.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about a molecule's atomic arrangement and functional groups. ambeed.comresearchgate.net

Research involving the synthesis of new derivatives of this compound routinely employs a combination of these techniques for structural validation. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the connectivity and chemical environment of hydrogen and carbon atoms within the molecule. researchgate.net For example, in a study of a 2-(2-(9H-carbazol-9-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide derivative, ¹H NMR confirmed the presence of protons on the cyclohexyl ring (δ 1.25-2.03 ppm) and ¹³C NMR showed corresponding signals for the cyclohexyl carbons (δ 25.26-53.26 ppm). nih.gov

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming molecular formulas. rsc.org For instance, the [M+H]⁺ ion for a di-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylate derivative was calculated as 315.2284 and found to be 315.2281 by HRMS. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In hydrazine (B178648) derivatives, characteristic peaks for N-H stretching are typically observed in the range of 3250–3350 cm⁻¹.

Table 2: Spectroscopic Data for a this compound Derivative (2-(2-(9H-carbazol-9-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide) nih.gov

Technique Key Findings
¹H NMR δ 1.25 (d, J = 10.3 Hz, 5H), 1.50–2.03 (m, 6H), 5.13 (s, 2H), 7.23 (t, J = 7.4 Hz, 2H), 7.46 (q, J = 7.8, 6.2 Hz, 3H), 7.59 (d, J = 8.3 Hz, 2H), 8.16 (d, J = 7.7 Hz, 2H), 9.32 (d, J = 107.9 Hz, 1H), 10.19 (s, 1H)
¹³C NMR δ 25.26, 25.65, 32.40, 44.47, 53.26, 109.95, 119.55, 119.57, 120.64, 122.71, 122.73, 126.02, 126.12, 141.04, 141.15, 167.47, 171.47

| HRMS (m/z) | [M+H]⁺ calcd for C₂₁H₂₄N₄OS: 381.1749, found: 381.1747 |

Quantitative Analysis Methods

Quantitative analysis aims to determine the amount or concentration of a substance in a sample. vwr.comduke.edu For this compound, this is typically achieved using chromatographic methods coupled with appropriate detection.

The fundamental approach involves creating a calibration curve by analyzing a series of standard samples of known concentrations. The response (e.g., peak area from an HPLC chromatogram) is plotted against the concentration. The concentration of an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. Two common strategies are the external standard method and the internal standard method.

An HPLC method for this compound has been noted as suitable for pharmacokinetics, which inherently requires accurate quantification. sielc.com In another study, the yield of this compound formed during the photolysis of a parent compound in polymethylmethacrylate (PMMA) films was quantitatively determined to be 10%. koreascience.kr However, quantitative analysis can be challenging. In one synthetic study, researchers noted that the quantitative analysis of a byproduct was not possible due to its instability under the reaction conditions, highlighting the importance of sample stability in achieving accurate results. cdnsciencepub.com

Development of Novel Analytical Protocols for Complex Matrices

Analyzing this compound in complex matrices, such as environmental or biological samples, often requires specialized protocols to isolate the analyte from interfering substances and enhance detection sensitivity. koreascience.krekb.eg

A key strategy involves derivatization, as previously mentioned. A notable example is the analysis of this compound in PMMA films. koreascience.kr In this case, the compound was extracted from the polymer matrix and derivatized with either 3,5-dinitrobenzoyl chloride or salicylaldehyde. This chemical modification rendered the analyte more amenable to separation and detection by HPLC, allowing for its successful analysis within a complex solid matrix. koreascience.kr

The study of this compound derivatives in biological systems, such as in anticancer research, necessitates analysis within intricate biological matrices like cell lysates or plasma. researchgate.nettandfonline.com These studies often use techniques like LC-MS to identify and quantify the compounds of interest, demonstrating the ability to develop protocols for challenging samples. mdpi.com Furthermore, reports of this compound's persistence in river sediments and water treatment processes point to the need for analytical methods capable of detecting it in complex environmental samples, though specific protocols were not detailed.

Historical Trajectories in Cyclohexylhydrazine Research

Early Synthetic Advancements and Characterization

The genesis of cyclohexylhydrazine research can be traced back to the early 20th century, a period marked by foundational explorations into organic synthesis. The Russian chemist Nikolai Kizhner was a pioneer in this field. In 1911, as part of his broader work on hydrazones, Kizhner reported the synthesis of this compound. dokumen.pub His method involved the reaction of cyclohexanone (B45756) with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone, which was then reduced to this compound using sodium metal in boiling ethanol (B145695). dokumen.pub The product was characterized through the formation of crystalline derivatives with phenylisothiocyanate and pyruvic acid, which were identified by their melting points and nitrogen content via Dumas analysis. dokumen.pub A notable 1914 publication by Kizhner further delved into the chemistry of various hydrazones of this compound, highlighting the early focus on the fundamental reactivity and characterization of this new class of compounds. illinois.edu

Another significant early synthetic route involved the use of diazirines, three-membered rings containing two nitrogen atoms. It was demonstrated that 3,3-pentamethylenediazirine reacts with Grignard reagents, such as cyclohexylmagnesium bromide, to form an N-alkyl diaziridine. This intermediate could then be hydrolyzed to yield this compound with a reported yield of 85%.

These initial methods, while groundbreaking, laid the groundwork for more refined and efficient synthetic strategies in the decades that followed. The table below summarizes some of the key historical and modern synthetic approaches to this compound and its salts.

Method NameReactantsProductKey Features
Kizhner Reduction Cyclohexanone, Hydrazine Hydrate, Sodium, EthanolThis compoundEarly 20th-century method; involves hydrazone intermediate. dokumen.pub
Grignard Reaction 3,3-Pentamethylenediazirine, Cyclohexylmagnesium BromideThis compoundUtilizes a diazirine precursor and Grignard reagent; 85% yield reported.
Modern Scale-Up Synthesis Cyclohexanone, tert-Butyl Carbazate, Borane-THF, Methanesulfonic AcidThis compound DimethanesulfonateMild, high-yielding, three-step process suitable for industrial scale-up.
Cerium Photocatalysis Cyclohexanecarboxylic Acid, Di-tert-butyl Azodicarboxylate, Cerium Catalystdi-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylateRecent, innovative method using visible light photocatalysis for decarboxylative hydrazination.

Evolution of Research Foci from Fundamental Chemistry to Applied Sciences

The research landscape for this compound has undergone a significant transformation from its origins in fundamental synthetic and characterization studies. Initially, the focus was on understanding the basic chemical properties and reactions of the molecule itself. illinois.edu However, over time, the emphasis has shifted dramatically towards its utilization as a versatile building block in applied sciences, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry , this compound has emerged as a key precursor for a wide array of bioactive molecules. Its derivatives have been investigated for numerous therapeutic applications:

Antifungal Agents: It is used in the synthesis of resorcylate aminopyrazole (RAP) Hsp90 inhibitors, which have shown selective activity against fungal pathogens like Cryptococcus neoformans.

Antiprotozoal Drugs: The compound is a crucial starting material for the synthesis of Parvaquone, an established drug used to treat protozoan infections in animals.

Anticancer and Enzyme Inhibitors: Researchers have synthesized Schiff base derivatives of this compound that exhibit selective antiproliferative and proapoptotic effects against cancer cell lines, such as colorectal carcinoma. researchgate.net Other derivatives have been explored as potential monoamine oxidase (MAO) inhibitors.

Diverse Bioactive Scaffolds: The this compound moiety has been incorporated into various heterocyclic systems like pyrazoles and carbazoles to create compounds with potential anticonvulsant, antioxidant, and antimicrobial properties. researchgate.net

In materials science and industrial catalysis , this compound and its derivatives have also found important applications:

Polymerization Catalysts: It serves as a reagent in the synthesis of internal electron donors for Ziegler-Natta catalysts, which are vital for the production of polyolefins like polypropylene.

Ligand Synthesis: The compound has been used to create specialized phosphine (B1218219) ligands for chromium-catalyzed ethylene (B1197577) oligomerization, a process that produces linear alpha-olefins, which are important industrial feedstocks.

This evolution from a chemical curiosity to a valuable synthetic tool underscores the compound's utility and the ingenuity of chemists in applying its unique structure to solve complex challenges in medicine and industry.

Impact of Methodological and Technological Advancements on Research Scope

The expanding applications of this compound have been driven by parallel advancements in chemical methodology and analytical technology. These innovations have not only improved the efficiency and safety of its synthesis but have also provided powerful tools to characterize its complex derivatives and understand their mechanisms of action at a molecular level.

Advancements in Synthetic Methods: The journey from Kizhner's early use of metallic sodium to modern synthetic protocols illustrates a profound evolution. The development of a mild, high-yielding, three-step synthesis for this compound dimethanesulfonate is a prime example of process chemistry advancements, making the compound more accessible for large-scale applications. acs.org This process, which involves condensation, reduction with selective reagents like borane-THF, and controlled hydrolysis, offers significant advantages in terms of safety, yield, and purity over older methods. More recently, the advent of cerium-driven photocatalysis represents a cutting-edge approach, enabling the synthesis of protected this compound from carboxylic acids under mild, light-driven conditions.

Impact of Advanced Analytical Techniques: The ability to thoroughly characterize the structure and purity of this compound derivatives has been fundamental to their development. While early studies relied on melting point and elemental analysis, modern research employs a sophisticated suite of spectroscopic and analytical tools:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used for the definitive structural elucidation of this compound derivatives, providing detailed information about the molecular framework. mdpi.comresearchgate.net

X-ray Crystallography: This technique has been indispensable for determining the precise three-dimensional atomic arrangement of complex derivatives and their metal complexes, offering unambiguous proof of structure.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions. researchgate.net

Reaction Calorimetry: For industrial process development, reaction calorimeters have been used to measure the heat of reaction during synthesis, providing critical data for ensuring process safety and efficient scale-up. acs.org

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are essential for purifying compounds and analyzing their stability and decomposition. researchgate.net

The Rise of Computational Chemistry: In recent years, computational tools have become integral to research involving this compound derivatives, especially in drug discovery. researchgate.netfrontiersin.org Molecular docking simulations, for instance, allow scientists to predict how these molecules might bind to biological targets like enzymes or protein receptors. researchgate.net This in silico approach helps in rationalizing observed biological activity and guiding the design of new, more potent, and selective therapeutic agents, thereby accelerating the drug development pipeline and reducing reliance on trial-and-error synthesis.

The synergy between these advanced synthetic, analytical, and computational methods has fundamentally reshaped the research landscape, enabling a deeper understanding and more sophisticated application of this compound chemistry.

Q & A

Q. What are the standard synthetic routes for cyclohexylhydrazine and its derivatives, and how are yields optimized?

this compound is commonly synthesized via condensation of cyclohexanone with tert-butyl carbazate, followed by reduction using borane-THF and subsequent hydrolysis/decarboxylation. Yields can exceed 70% under optimized conditions, such as using continuous-flow processes to enhance reaction efficiency . For derivatives like this compound hydrochloride, stoichiometric control of reagents (e.g., 1.15 equiv of this compound) and solvent selection (e.g., DMSO) are critical for achieving high purity (>98%) and reproducibility . Characterization via LC-MS (e.g., [M+H]+: 166.13) and melting point analysis (mp: 110–114°C for hydrochloride salts) ensures product integrity .

Q. How should this compound hydrochloride be stored and handled to maintain stability?

this compound hydrochloride is hygroscopic and requires storage in airtight containers under inert conditions (e.g., nitrogen atmosphere). Its UN 3263 classification mandates handling in fume hoods with personal protective equipment (PPE), including acid-resistant gloves and eye protection. Stability is monitored via periodic HPLC or NMR analysis to detect decomposition, particularly under prolonged exposure to moisture .

Q. What analytical methods are recommended for characterizing this compound derivatives?

Key methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm molecular weight and purity (e.g., [M+H]+: 166.13 for 1-cyclohexyl-3-methyl-1H-1,2,4-triazole) .
  • Melting Point Analysis : For hydrochloride derivatives, mp ranges (e.g., 110–114°C) validate crystallinity .
  • NMR Spectroscopy : To verify structural integrity, particularly for hydrazone hybrids (e.g., quinoline derivatives in antimicrobial studies) .

Advanced Research Questions

Q. How do reaction conditions influence the reactivity of this compound in C–H functionalization reactions?

this compound participates in HCl-mediated photocatalytic arylation of quinoxalinones under metal-free conditions. Reactivity depends on acid concentration (4.0 equiv HCl) and solvent polarity (MeCN), with yields up to 45%. Competitive side reactions (e.g., over-protonation or dimerization) are mitigated by optimizing light intensity (25 W blue LED) and reaction time (10 h) . Contrast this with triazole synthesis, where DMSO enhances nucleophilicity, achieving 72% yield in flow reactors .

Q. What methodologies address discrepancies in reported yields for this compound-mediated syntheses?

Yield variations (e.g., 45% in photocatalytic reactions vs. 72% in triazole synthesis) arise from differences in:

  • Reaction Setup : Batch vs. continuous-flow systems, where the latter minimizes side reactions via precise temperature/residence time control .
  • Acid Coordination : Protonation states of hydrazine intermediates affect nucleophilic attack efficiency. Calorimetric studies (e.g., heat of reaction = 57.7 kJ/kg) guide acid stoichiometry to prevent kinetic bottlenecks .
  • Statistical Heterogeneity Analysis : Tools like Cochran’s Q-test or I² index quantify variability across studies, aiding in protocol standardization .

Q. How can this compound-based hybrids be rationally designed for antimicrobial activity?

Structure-activity relationship (SAR) studies highlight the role of substituents on quinoline-hydrazone hybrids. For example, introducing morpholine and trifluoromethyl groups enhances antitubercular activity (53.5% yield in QH-08 synthesis). Computational docking and MIC assays validate target binding to bacterial enzymes (e.g., enoyl-acyl carrier protein reductase) .

Q. What are the challenges in scaling up this compound syntheses, and how are they mitigated?

Scale-up risks include exothermic reactions (adiabatic temperature rise = 27.4°C) and gas evolution during Boc deprotection. Reaction calorimetry identifies critical control parameters (e.g., acid addition rate), while process analytical technology (PAT) ensures real-time monitoring of intermediates . For industrial translation, regulatory compliance (e.g., UN 3263 safety protocols) and waste minimization (e.g., solvent recovery in flow chemistry) are prioritized .

Methodological Guidance

  • Data Contradiction Analysis : Use Higgins’ I² statistic to quantify heterogeneity in meta-analyses of synthetic yields or biological activity .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines, including detailed supplementary materials for compound characterization and reaction calorimetry data .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., borane-THF reductions) to minimize hazardous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.